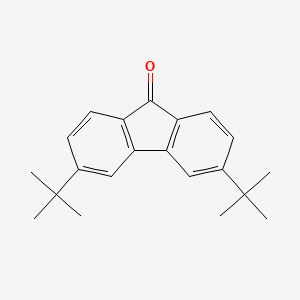

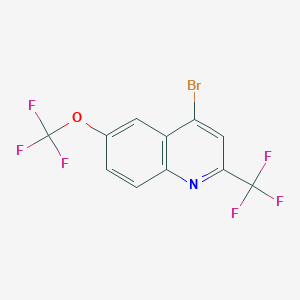

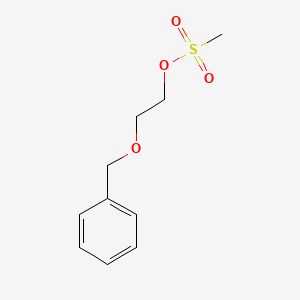

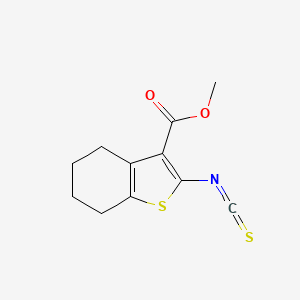

![molecular formula C7H8BrNO2S B3146083 Pyridine, 2-bromo-6-[(methylsulfonyl)methyl]- CAS No. 588689-47-8](/img/structure/B3146083.png)

Pyridine, 2-bromo-6-[(methylsulfonyl)methyl]-

概要

説明

Synthesis Analysis

The synthesis of “2-Bromo-6-methylpyridine”, a related compound, has been reported. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . The compound can be used in the synthesis of various other compounds, including 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methylpyridine” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C6H6BrN .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-methylpyridine” include a molecular weight of 172.02, a refractive index of n20/D 1.562 (lit.), a boiling point of 102-103 °C/20 mmHg (lit.), and a density of 1.512 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis and Material Chemistry

The compound Pyridine, 2-bromo-6-[(methylsulfonyl)methyl]-, and its derivatives have been utilized in various chemical synthesis and material science applications. These applications include:

Complex Formation and Phase Changes :

- The sulfur derivatives of pyridine have been used in creating iron(II) complexes exhibiting intriguing behaviors like spin-crossover and crystallographic phase changes. These behaviors are attributed to the subtle interplay between the chemical structure of the ligands and the iron(II) ion, showcasing the compound's potential in creating materials with switchable properties (Cook et al., 2015).

Structural Characterization and Computational Studies :

- The compound's derivatives have been the subject of detailed structural characterizations, utilizing techniques like NMR, IR, and mass spectrometry. Such studies are pivotal in understanding the molecular geometry and electronic properties of new materials, further aided by computational methods like DFT calculations (Mphahlele & Maluleka, 2021).

Synthesis of Prazoles :

- A derivative of this compound has been mentioned in the context of synthesizing prazoles, a class of compounds with medical applications in treating diseases like gastroesophageal reflux disease (GERD). The synthesis process emphasizes green chemistry principles, aiming to make the process more environmentally friendly and efficient (Gilbile et al., 2017).

Synthesis of Heavily Substituted 2-Aminopyridines :

- The compound has been used in the synthesis of 2-aminopyridines, which are important in various chemical synthesis pathways. The process involves the displacement of a methylsulfinyl group, showcasing the compound's versatility in organic synthesis (Teague, 2008).

Bromination Reactions :

- Derivatives of this compound have been involved in bromination reactions, essential in organic synthesis for modifying chemical structures and creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Does & Hertog, 2010).

Safety and Hazards

作用機序

Target of Action

It is known that bromopyridine derivatives are often used as building blocks in the preparation of nitrogen-containing heterocyclic compounds .

Mode of Action

Bromopyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromopyridine derivatives are often used in the synthesis of nitrogen-containing heterocyclic compounds , which can participate in a variety of biochemical pathways.

Result of Action

As a bromopyridine derivative, it is often used in the synthesis of nitrogen-containing heterocyclic compounds , which can have a variety of effects depending on their specific structures and targets.

Action Environment

It is known that the sm coupling reactions in which bromopyridine derivatives are often used are exceptionally mild and functional group tolerant .

特性

IUPAC Name |

2-bromo-6-(methylsulfonylmethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUMXYZDXMTJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732317 | |

| Record name | 2-Bromo-6-[(methanesulfonyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588689-47-8 | |

| Record name | 2-Bromo-6-[(methanesulfonyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。